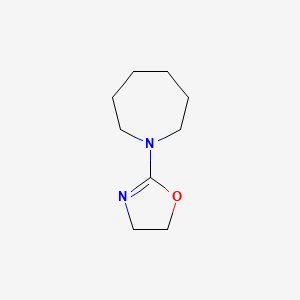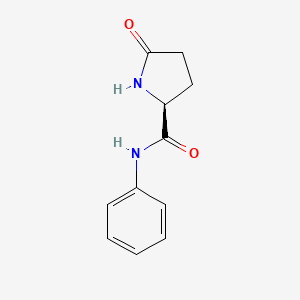
Manganese hydroxyethylidenediphosphonate tetrahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese hydroxyethylidenediphosphonate tetrahydrate is a coordination compound that features manganese ions coordinated to hydroxyethylidenediphosphonate ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Manganese hydroxyethylidenediphosphonate tetrahydrate can be synthesized through the reaction of manganese(II) salts with hydroxyethylidenediphosphonic acid in an aqueous solution. The reaction typically involves heating the mixture to temperatures between 70-80°C to facilitate the formation of the desired compound . The reaction can be represented as follows:
Mn2++H4L→Mn(H3L)2⋅4H2O
where ( \text{H}_4\text{L} ) represents hydroxyethylidenediphosphonic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may include additional steps for purification and crystallization to obtain the compound in its tetrahydrate form.
Análisis De Reacciones Químicas
Types of Reactions
Manganese hydroxyethylidenediphosphonate tetrahydrate undergoes various chemical reactions, including:
Oxidation: The manganese center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions.
Substitution: Ligands coordinated to the manganese center can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield manganese(III) or manganese(IV) complexes, while substitution reactions may result in the formation of new coordination compounds with different ligands .
Aplicaciones Científicas De Investigación
Manganese hydroxyethylidenediphosphonate tetrahydrate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other manganese complexes and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of diseases related to manganese deficiency or toxicity.
Industry: Utilized in the production of materials with specific magnetic or catalytic properties.
Mecanismo De Acción
The mechanism of action of manganese hydroxyethylidenediphosphonate tetrahydrate involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through coordination with the manganese center, leading to changes in their function. The pathways involved may include redox reactions and ligand exchange processes .
Comparación Con Compuestos Similares
Similar Compounds
- Manganese(II) chloride tetrahydrate
- Manganese(II) sulfate monohydrate
- Manganese(II) oxide
- Manganese chelate of amino acids
Uniqueness
Manganese hydroxyethylidenediphosphonate tetrahydrate is unique due to its specific coordination environment and the presence of hydroxyethylidenediphosphonate ligands. This gives it distinct chemical properties and reactivity compared to other manganese compounds. Its ability to form stable complexes and undergo various chemical reactions makes it valuable for research and industrial applications .
Propiedades
Número CAS |
71799-97-8 |
|---|---|
Fórmula molecular |
C2H12Mn2O11P2 |
Peso molecular |
383.93 g/mol |
Nombre IUPAC |
manganese(2+);2-phosphonatoethyl phosphate;tetrahydrate |
InChI |
InChI=1S/C2H8O7P2.2Mn.4H2O/c3-10(4,5)2-1-9-11(6,7)8;;;;;;/h1-2H2,(H2,3,4,5)(H2,6,7,8);;;4*1H2/q;2*+2;;;;/p-4 |
Clave InChI |
LMFFRSHJWSRWIP-UHFFFAOYSA-J |
SMILES canónico |
C(CP(=O)([O-])[O-])OP(=O)([O-])[O-].O.O.O.O.[Mn+2].[Mn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


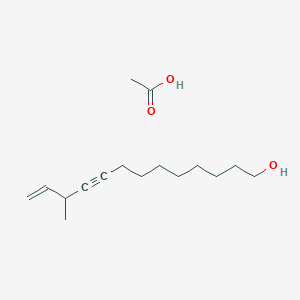
![N-[6-Amino-1-(2-hydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide](/img/structure/B14462311.png)
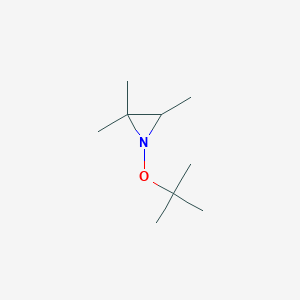
![Methyl 4-[[2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-dioxolan-2-yl]methylsulfanyl]benzoate](/img/structure/B14462320.png)
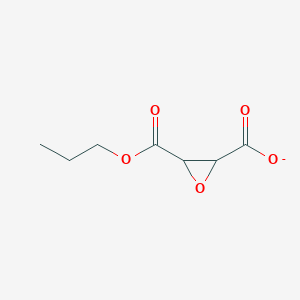
![Ethanol, 2-[[2-(boronooxy)ethyl]amino]-](/img/structure/B14462335.png)




![Tetrahydro-2H,4H,5H-pyrano[2,3-d][1,3]dioxine](/img/structure/B14462365.png)

